molecular formula C59H80N4O22S4 B1233071 Esperamicin

Esperamicin

Cat. No.: B1233071
M. Wt: 1325.5 g/mol
InChI Key: LJQQFQHBKUKHIS-WJHRIEJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esperamicin is a natural product found in Actinomadura with data available.

Scientific Research Applications

Therapeutic Applications

Esperamicin has been investigated for its potential use in cancer therapy due to its high potency against various tumor cell lines. Below are some notable applications:

  • Cancer Treatment : this compound has demonstrated effectiveness in targeting human colon carcinoma cells, showcasing its potential as a chemotherapeutic agent . Its ability to induce DNA damage makes it a candidate for further development in oncology.
  • Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer cells .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in clinical settings:

  • In Vitro Studies : In a study involving human lung adenocarcinoma cells, this compound was shown to induce significant DNA damage, leading to cell death. The study emphasized the importance of understanding the drug's interaction with cellular components to optimize its therapeutic use .
  • Animal Models : Research utilizing animal models has demonstrated that this compound can effectively reduce tumor size when administered at specific dosages, indicating its potential for clinical application in treating malignancies .
  • Comparative Studies : this compound has been compared with other antitumor antibiotics, such as calicheamicin, highlighting its unique properties and advantages in targeting specific types of cancer cells more effectively than traditional therapies .

Data Tables

The following table summarizes key data regarding this compound's applications:

Application AreaDescriptionKey Findings
Cancer TreatmentPotent against various tumor typesInduces DNA damage leading to cell death
Mechanism of ActionFormation of single- and double-strand DNA breaksActive form likely a phenylene diradical
Combination TherapiesPotential use with other chemotherapeuticsEnhances efficacy and reduces resistance
In Vitro EffectivenessTested on human lung adenocarcinoma cellsSignificant induction of DNA damage
Animal Model StudiesEvaluated for tumor reduction in vivoEffective at specific dosages

Properties

Molecular Formula

C59H80N4O22S4

Molecular Weight

1325.5 g/mol

IUPAC Name

[3-hydroxy-6-[[(5Z,13E)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate

InChI

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+

InChI Key

LJQQFQHBKUKHIS-WJHRIEJJSA-N

SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O

Synonyms

BBM 1675A
BBM-1675A
BMY 28175
BMY-28175
esperamicin
esperamicin A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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